molecular formula C10H12F3N5O3 B10947828 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(1E)-3,3,3-trifluoropropylidene]propanehydrazide

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(1E)-3,3,3-trifluoropropylidene]propanehydrazide

Cat. No.: B10947828
M. Wt: 307.23 g/mol
InChI Key: WLNWIGYIEDKREA-LNKIKWGQSA-N
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Description

3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and a trifluoropropylidene moiety attached to a propanohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Hydrazide Formation: The nitrated pyrazole is reacted with a suitable hydrazine derivative to form the hydrazide.

    Trifluoropropylidene Introduction: The final step involves the reaction of the hydrazide with a trifluoropropylidene reagent under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoropropylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoropropylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.

    Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoropropylidene moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(5-METHYL-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE: Lacks the nitro group, which may affect its reactivity and applications.

    3-(5-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.

    3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-PROPYLIDENE]PROPANOHYDRAZIDE: Lacks the trifluoropropylidene group, which may affect its lipophilicity and membrane permeability.

Uniqueness

The presence of both the nitro and trifluoropropylidene groups in 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-3,3,3-TRIFLUOROPROPYLIDENE]PROPANOHYDRAZIDE imparts unique chemical and physical properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, while the trifluoropropylidene moiety improves its lipophilicity and stability.

Properties

Molecular Formula

C10H12F3N5O3

Molecular Weight

307.23 g/mol

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)-N-[(E)-3,3,3-trifluoropropylideneamino]propanamide

InChI

InChI=1S/C10H12F3N5O3/c1-7-6-8(18(20)21)16-17(7)5-2-9(19)15-14-4-3-10(11,12)13/h4,6H,2-3,5H2,1H3,(H,15,19)/b14-4+

InChI Key

WLNWIGYIEDKREA-LNKIKWGQSA-N

Isomeric SMILES

CC1=CC(=NN1CCC(=O)N/N=C/CC(F)(F)F)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN=CCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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